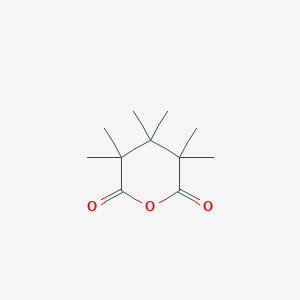
3,3,4,4,5,5-Hexamethyloxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5-Hexamethyloxane-2,6-dione is an organic compound characterized by its unique structure, which includes a six-membered oxane ring with three pairs of methyl groups attached to the third, fourth, and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexamethyloxane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with a diol in the presence of an acid catalyst to form the oxane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4,4,5,5-Hexamethyloxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
3,3,4,4,5,5-Hexamethyloxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5-Hexamethyloxane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
3,3,4,4,5,5-Hexamethylcyclohexane-2,6-dione: Similar structure but with a cyclohexane ring instead of an oxane ring.
3,3,4,4,5,5-Hexamethylpentane-2,6-dione: Similar structure but with a pentane chain instead of an oxane ring.
Uniqueness: 3,3,4,4,5,5-Hexamethyloxane-2,6-dione is unique due to its oxane ring structure, which imparts different chemical properties and reactivity compared to its cyclohexane and pentane analogs. This uniqueness makes it valuable for specific applications where the oxane ring’s properties are advantageous.
Propriétés
Numéro CAS |
115942-54-6 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3,3,4,4,5,5-hexamethyloxane-2,6-dione |
InChI |
InChI=1S/C11H18O3/c1-9(2)7(12)14-8(13)10(3,4)11(9,5)6/h1-6H3 |
Clé InChI |
VZKSNWYVJVSSNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OC(=O)C(C1(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)
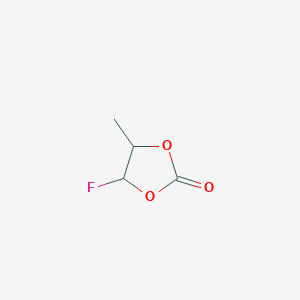
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
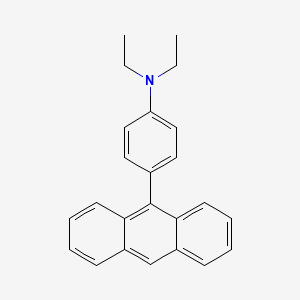
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
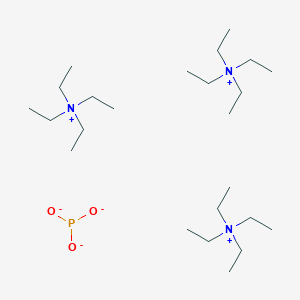

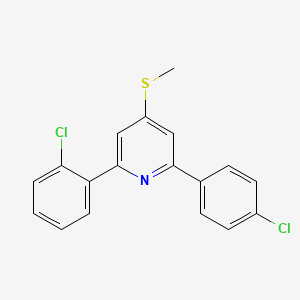
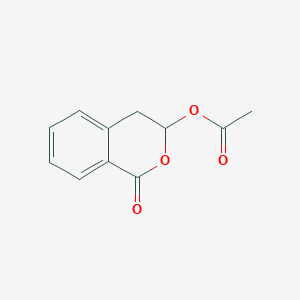
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)


